molecular formula C9H15NO5 B2994552 2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid CAS No. 1335050-80-0

2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid

Cat. No.: B2994552
CAS No.: 1335050-80-0
M. Wt: 217.221
InChI Key: FQNQHKBAZFREIU-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a 1,2-oxazolidine ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid typically involves multiple steps, starting with the reaction of 2-methylpropan-2-ol with a suitable carboxylic acid derivative to form the oxycarbonyl group. This intermediate is then cyclized to form the 1,2-oxazolidine ring. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives may serve as inhibitors or probes in biological studies.

  • Medicine: Potential use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: Applications in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which 2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

  • 2-[(2-Methylpropan-2-yl)oxy]cyclopentan-1-ol

  • 2-Methylpropan-2-yl ethanoate

  • 2-[(2-Methylpropan-2-yl)oxy]ethynylsulfinylbenzene

Uniqueness: 2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid is unique due to its combination of functional groups and ring structure, which provides distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-6(7(11)12)4-5-14-10/h6H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNQHKBAZFREIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335050-80-0
Record name 2-[(tert-butoxy)carbonyl]-1,2-oxazolidine-3-carboxylic acid
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